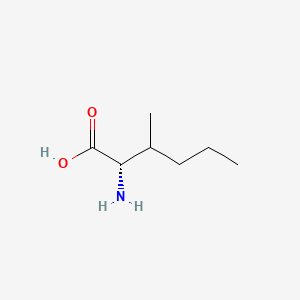![molecular formula C10H14ClNOS B13255591 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNOS. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a methoxyphenyl group attached via a sulfur atom. This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 4-methoxyphenylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxyphenylsulfanyl group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the azetidine ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Azetidine derivatives without the methoxyphenylsulfanyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The methoxyphenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological targets, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
Uniqueness
3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride is unique due to the presence of the methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research .
Properties
Molecular Formula |
C10H14ClNOS |
|---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylazetidine;hydrochloride |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChI Key |
CBBXIVKZEFGLNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


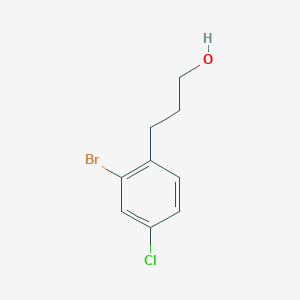
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)
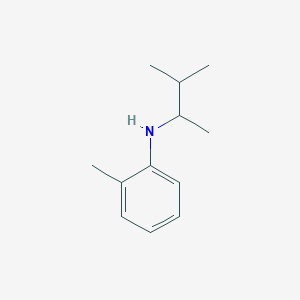

![N-[2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13255533.png)
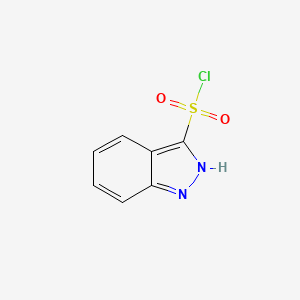
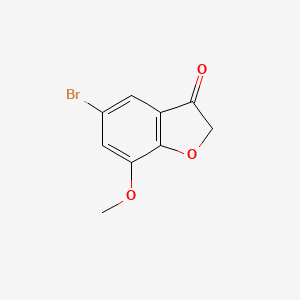
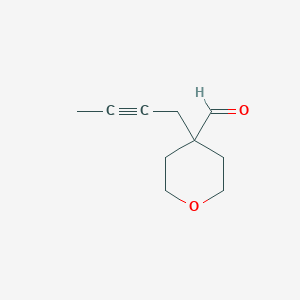

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)
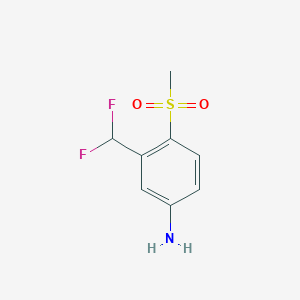
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13255604.png)

